2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol
Description
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,6,6-trimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)7-4-13-9(2,3)5-11(7)10-6/h12H,4-5H2,1-3H3 |
InChI Key |
HEQOVANEYPRBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(OCC2=C1O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields and regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of starting materials, optimizing reaction conditions for larger batches, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thione formation, dimethylformamide dimethyl acetal (DMF-DMA) for formylation, and hydrazine for condensation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of heterocyclic systems with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The compound’s fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole ring but with a thiazole ring instead of an oxazine.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles but with a thiazine ring.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring system and exhibit a wide range of biological activities.
Uniqueness
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
